CID 78407942
Description
Based on Figure 1 from , CID 78407942 (referred to as "CID" in the chromatogram) was isolated via vacuum distillation of CIEO (an unspecified essential oil) and characterized using GC-MS. The compound exhibits a distinct mass spectrum, suggesting a unique molecular fingerprint . However, its exact molecular formula, systematic IUPAC name, and biological activity remain unstated in the available materials.
Properties
Molecular Formula |
As2Cd3 |
|---|---|
Molecular Weight |
487.09 g/mol |
InChI |
InChI=1S/2As.3Cd |
InChI Key |
FSIONULHYUVFFA-UHFFFAOYSA-N |
Canonical SMILES |
[As]=[Cd].[As]=[Cd].[Cd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78407942 involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which can encapsulate the compound, enhancing its stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure that the final compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: CID 78407942 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Scientific Research Applications
CID 78407942 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its ability to modulate specific biological pathways. In industry, the compound is utilized in the development of new materials and products .
Mechanism of Action
The mechanism of action of CID 78407942 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
While direct structural data for CID 78407942 are sparse, analogous compounds from PubChem entries provide contextual insights:
Key Observations :
- CID 22278718 shares a brominated aromatic structure, synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) with 94% yield . Its high LogP (2.15) suggests lipophilicity, comparable to CID 53216313.
- CID 53216313 contains a boronic acid group, enhancing its utility in Suzuki reactions. Its synthetic accessibility score (2.07) indicates moderate complexity in preparation .
Functional and Analytical Comparisons
- Chromatographic Behavior: this compound was fractionated via vacuum distillation and detected in CIEO fractions, highlighting volatility and polarity distinct from non-volatile analogs like CID 53216313 .
- Spectroscopic Profiles : this compound’s GC-MS spectrum (, Figure 1D) differs markedly from brominated/boronated analogs, which typically show fragmentation patterns indicative of halogen or boron moieties .
Pharmacological and Toxicological Data
No direct pharmacological data for this compound are available. In contrast:
- CID 22278718 : Classified with a hazard statement H302 (harmful if swallowed), reflecting moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
